Antiviral Activity of the 4-Bromobenzyl Moiety Against Dengue Virus Type 2 (DENV2)
The 4-bromobenzyl group, a core component of 4-bromobenzyl 4-cyano-2-fluorobenzoate, confers potent antiviral activity against dengue virus type 2 (DENV2). In a cell-based assay, the compound SPO-7, which contains a 4-bromobenzyl substituent, exhibited an EC50 of 14.15 ± 0.50 µM. This is a 1.5-fold improvement in potency compared to the 4-cyanobenzyl analog SPO-13 (EC50 = 20.77 ± 1.92 µM) and a 3.6-fold improvement over the standard-of-care ribavirin (IC50 = 50.9 ± 18 µM) [1].
| Evidence Dimension | Antiviral potency (EC50) against DENV2 |
|---|---|
| Target Compound Data | 4-bromobenzyl-containing compound SPO-7: EC50 = 14.15 ± 0.50 µM |
| Comparator Or Baseline | 4-cyanobenzyl analog SPO-13: EC50 = 20.77 ± 1.92 µM; Ribavirin: IC50 = 50.9 ± 18 µM |
| Quantified Difference | 1.5-fold more potent than 4-cyanobenzyl analog; 3.6-fold more potent than ribavirin |
| Conditions | Cell-based assay measuring inhibition of DENV2 replication |
Why This Matters
This data demonstrates that the 4-bromobenzyl group provides a quantifiable advantage in antiviral potency over closely related analogs, making 4-bromobenzyl 4-cyano-2-fluorobenzoate a preferred intermediate for developing DENV2 inhibitors.
- [1] Gangireddy, M. S. R., et al. Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection. New J. Chem., 2021, 45, 225-233. View Source
